1-(oxan-2-yloxy)propan-2-one
Overview
Description
Preparation Methods
The synthesis of 1-(oxan-2-yloxy)propan-2-one typically involves the reaction of hydroxyacetone with tetrahydropyran. One common method includes the use of acid catalysts to facilitate the formation of the tetrahydropyranyl ether linkage. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
1-(oxan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(oxan-2-yloxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(oxan-2-yloxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyranyl ether group can enhance the compound’s stability and solubility, facilitating its interaction with biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(oxan-2-yloxy)propan-2-one can be compared with similar compounds such as:
1-(tetrahydropyran-2-yloxy)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(tetrahydropyran-2-yloxy)butan-2-one: Similar structure but with a butanone group instead of a propanone group.
1-(tetrahydropyran-2-yloxy)propan-2-ol: Similar structure but with a hydroxyl group instead of a ketone group.
Properties
IUPAC Name |
1-(oxan-2-yloxy)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)6-11-8-4-2-3-5-10-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHMYOHJNMZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455701 | |
Record name | 1-(tetrahydropyran-2-yloxy)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53343-13-8 | |
Record name | 1-(tetrahydropyran-2-yloxy)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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